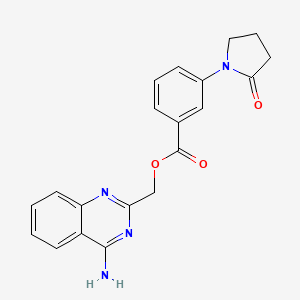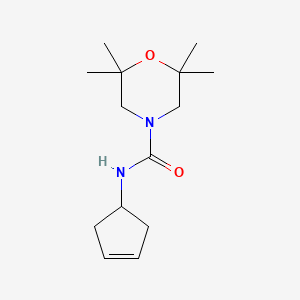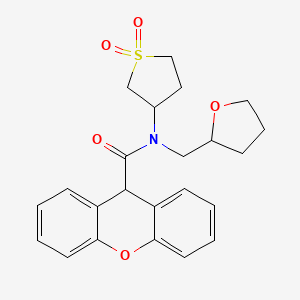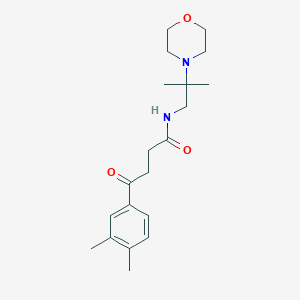
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is a compound that has gained significant attention in scientific research due to its potential for use in various applications.
Applications De Recherche Scientifique
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has been studied for its potential use in various scientific research applications. One study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in inhibiting the growth of cancer cells in vitro. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes or proteins that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have reported that (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate exhibits various biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry reported that this compound caused cell cycle arrest and induced apoptosis in cancer cells. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound inhibited acetylcholinesterase activity, which could potentially be useful in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells and inhibiting acetylcholinesterase activity, which could potentially lead to the development of new cancer treatments and Alzheimer's disease treatments. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to develop targeted treatments.
Orientations Futures
There are several future directions for the study of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate. One direction is to further investigate the mechanism of action of this compound to develop more targeted treatments. Another direction is to explore the potential use of this compound in other scientific research applications, such as in the treatment of other diseases or as a tool in biochemical research. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves the reaction of 2-(chloromethyl)quinazoline with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a base. This method has been reported in a study published by the Journal of Heterocyclic Chemistry.
Propriétés
IUPAC Name |
(4-aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-19-15-7-1-2-8-16(15)22-17(23-19)12-27-20(26)13-5-3-6-14(11-13)24-10-4-9-18(24)25/h1-3,5-8,11H,4,9-10,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZHWDIMYEZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4C(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)

![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)

![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)

